

# Topical Application of GSK2981278 in Animal Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: GSK2981278

Cat. No.: B607816

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## Introduction

**GSK2981278** is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma (ROR $\gamma$ ), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1] Th17 cells and their signature cytokines, particularly Interleukin-17A (IL-17A) and IL-17F, are pivotal in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis.[2][3] By inhibiting ROR $\gamma$ , **GSK2981278** effectively downregulates the expression of these pro-inflammatory cytokines, offering a targeted therapeutic approach.[1][2] Preclinical studies have demonstrated the efficacy of topically applied **GSK2981278** in mitigating skin inflammation in animal models, primarily the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.[1][2]

These application notes provide a comprehensive overview of the methodologies for evaluating the topical application of **GSK2981278** in a murine model of psoriasis. Included are detailed experimental protocols, a summary of key quantitative data from preclinical studies, and diagrams illustrating the relevant signaling pathway and experimental workflow.

## Data Presentation

The following tables summarize the quantitative data from studies investigating the topical application of **GSK2981278** in an imiquimod-induced mouse model of psoriasis.

Table 1: Effect of Topical **GSK2981278** on Epidermal Thickness

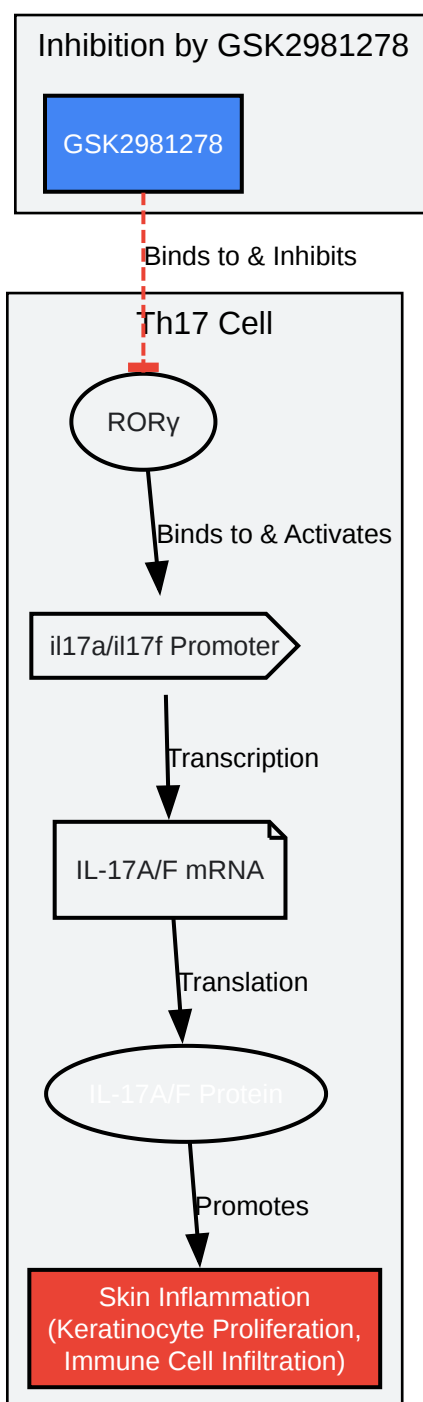
Treatment Group	Concentration	Duration of Treatment	Change in Epidermal Thickness	Reference
Placebo Ointment + IMQ	-	12 days (3 days pre-treatment, 9 days co-treatment)	Increased epidermal thickness	<a href="#">[2]</a>
1% GSK2981278 Ointment + IMQ	1%	12 days (3 days pre-treatment, 9 days co-treatment)	23% reduction compared to placebo	<a href="#">[1]</a>

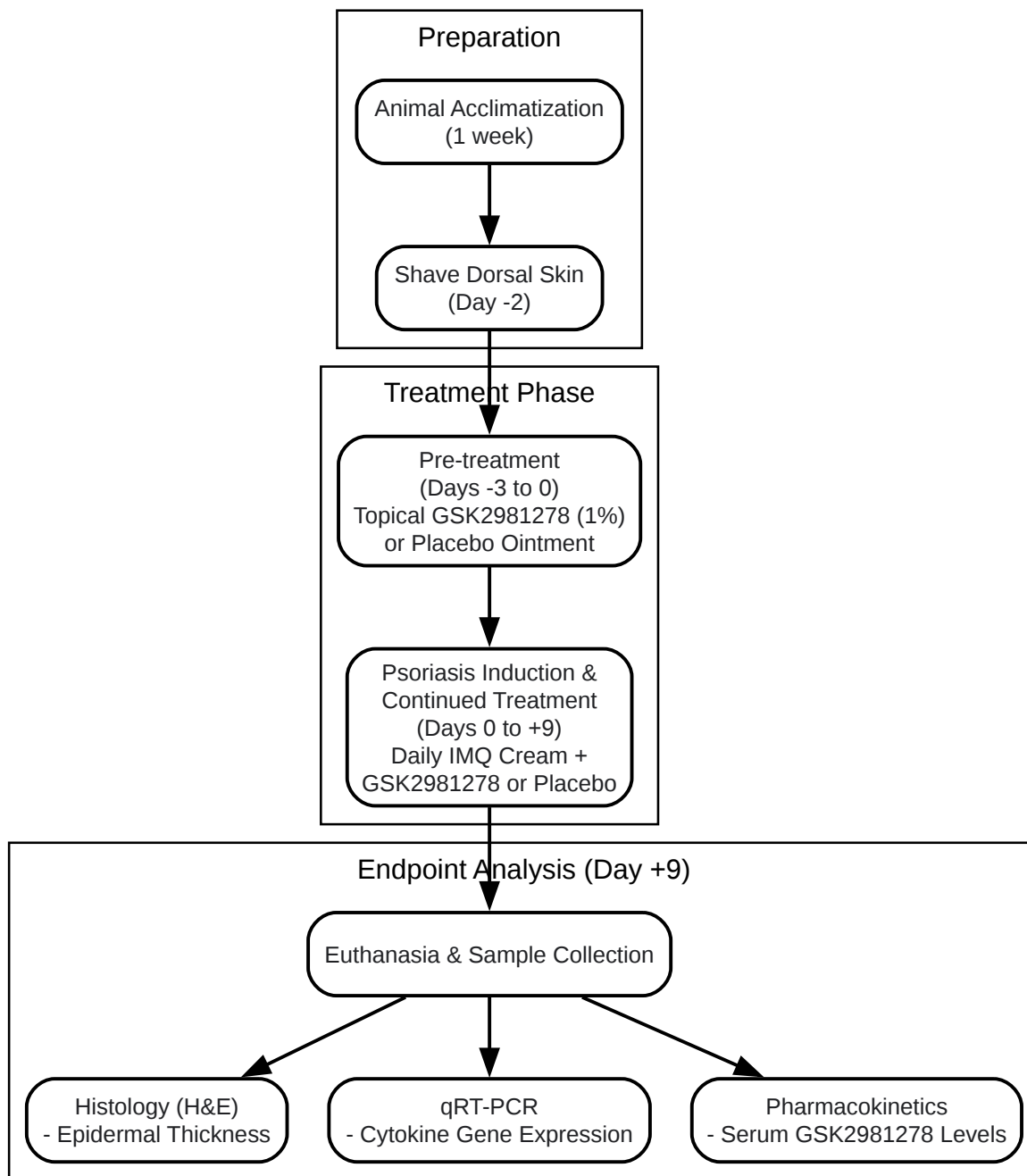
Table 2: Effect of Topical **GSK2981278** on Gene and Cytokine Expression in Skin

Gene/Cytokine	Treatment Concentration	Duration of Treatment	Fold Change/Percent Inhibition	Reference
il17a	1% and 0.1% (in ethanolic solution)	3 days post-IMQ	Dose-dependent reduction	[2]
il17f	1% and 0.1% (in ethanolic solution)	3 days post-IMQ	Dose-dependent reduction	[2]
il17a	0.02% (in ointment, ex vivo human skin)	48 hours	~50% reduction	[2]
il17f	0.02% (in ointment, ex vivo human skin)	48 hours	~50% reduction	[2]
il17a, il17f, il22, il19	10 µM (ex vivo psoriatic explants)	~12 hours	≥50% reduction compared to vehicle	[2]
DefB4b, il36g, s100a7a, il-23p19	10 µM (ex vivo psoriatic explants)	~12 hours	Varying degrees of reduction	[2]

## Signaling Pathway and Mechanism of Action

**GSK2981278** functions as an inverse agonist of ROR $\gamma$ . In Th17 cells, ROR $\gamma$  is essential for the transcriptional activation of genes encoding pro-inflammatory cytokines, most notably IL-17A and IL-17F. **GSK2981278** binds to ROR $\gamma$  and interferes with its ability to bind to DNA promoter regions of these target genes, thereby inhibiting their transcription and subsequent cytokine production.[1][2] This targeted suppression of the Th17 pathway leads to a reduction in the inflammatory cascade characteristic of psoriasis.





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